molecular formula C8H11N5O2 B180136 5-Nitro-2-(piperazin-1-YL)pyrimidine CAS No. 153466-03-6

5-Nitro-2-(piperazin-1-YL)pyrimidine

Cat. No.: B180136
CAS No.: 153466-03-6
M. Wt: 209.21 g/mol
InChI Key: XNOCXWZSVVSETC-UHFFFAOYSA-N
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Description

5-Nitro-2-(piperazin-1-yl)pyrimidine is a chemical scaffold of significant interest in medicinal and synthetic chemistry research. Its core structure, which integrates a nitro-pyrimidine ring with a piperazine moiety, is recognized as a privileged scaffold in the design of bioactive molecules . This compound serves as a key synthetic intermediate for the development of novel antimicrobial agents. Research into structurally similar pyrimidine-piperazine hybrids has demonstrated potent activity against a range of pathogenic bacteria, including Klebsiella pneumoniae , Enterococcus faecium , and Pseudomonas aeruginosa . The piperazine component is frequently employed in drug discovery to optimize the pharmacokinetic properties of lead compounds and as a spacer to correctly position pharmacophoric groups for interaction with biological targets . Furthermore, the nitro group on the pyrimidine ring enhances the compound's utility as a versatile building block, facilitating further chemical modifications through nucleophilic substitution and reduction reactions, which are common strategies in library synthesis for bioactivity screening .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c14-13(15)7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOCXWZSVVSETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615465
Record name 5-Nitro-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153466-03-6
Record name 5-Nitro-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Nitro 2 Piperazin 1 Yl Pyrimidine and Analogous Scaffolds

General Strategies for Pyrimidine-Piperazine Linkage Construction

The creation of the C-N bond linking the pyrimidine (B1678525) and piperazine (B1678402) rings is a cornerstone of synthesizing the target compound. The electron-deficient nature of the pyrimidine ring facilitates reactions with nucleophiles like piperazine, particularly when leaving groups are present at the 2, 4, or 6 positions. bhu.ac.in

Nucleophilic aromatic substitution (SNAr) is a widely employed and highly effective method for forging the pyrimidine-piperazine bond. researchgate.net This reaction typically involves a halogenated pyrimidine, such as a chloro- or bromo-pyrimidine, which serves as the electrophile. The piperazine acts as the nucleophile, displacing the halide to form the desired product.

The pyrimidine ring's inherent electron deficiency, caused by the two nitrogen atoms, makes it susceptible to nucleophilic attack. bhu.ac.in This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups on the ring, such as a nitro group. chemrxiv.org For the synthesis of the title compound, a 2-halopyrimidine is the logical precursor. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled to restore aromaticity.

A common synthetic route involves the reaction of 2,4-dichloropyrimidine derivatives with piperazine or its substituted analogs. nih.gov The reaction conditions can often be controlled to achieve selective substitution at either the C2 or C4 position, although in many cases, sequential substitution occurs. For instance, reacting 2,4-dichloro-5-nitropyrimidine with a nucleophile is a key step in building complex pyrimidine-piperazine hybrids. researchgate.net

Table 1: Examples of SNAr Reactions for Pyrimidine-Piperazine Linkage

Electrophile Nucleophile Conditions Product Type
2,4-Dichloropyrimidine Substituted Piperazine K2CO3, DMF, 100-120 °C 4-(Piperazin-1-yl)-pyrimidine derivative nih.gov
6-Chloro-purine (analog) Substituted Piperazine Et3N, EtOH 6-(Piperazin-1-yl)-purine derivative nih.gov

Transition-metal-catalyzed cross-coupling reactions offer an alternative and powerful strategy for forming pyrimidine-piperazine scaffolds or for their further derivatization. While direct C-N cross-coupling to form the key linkage is possible, these methods are also frequently used to add other substituents to a pre-formed pyrimidine-piperazine core.

For example, copper-mediated coupling reactions have been successfully used to functionalize pyrimidine-piperazine iodides. A notable application is the coupling of these iodides with aryl thiols using copper(I)-thiophene-2-carboxylate (CuTC) as a catalyst, which allows for the synthesis of advanced diaryl sulfides. nih.gov This highlights a method for late-stage diversification of the core structure. nih.gov

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are also relevant for modifying halogenated pyrimidine systems, although they are more commonly used for C-C bond formation. researchgate.net The reactivity in these coupling reactions is dependent on the nature of the halide, with iodides being more reactive than bromides or chlorides. researchgate.net

Introduction of the Nitro Group onto the Pyrimidine Nucleus

The placement of the nitro group at the C5 position is crucial for the identity of 5-Nitro-2-(piperazin-1-YL)pyrimidine. This can be achieved either by direct nitration of a pyrimidine-piperazine precursor or, more commonly, by using a pyrimidine starting material that already contains the nitro group.

Direct electrophilic nitration of an unsubstituted pyrimidine ring is generally difficult. The two ring nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. bhu.ac.in Furthermore, under the strongly acidic conditions required for nitration (e.g., a mixture of concentrated nitric acid and sulfuric acid), the ring nitrogens can become protonated, further increasing this deactivation. bhu.ac.in

However, direct nitration can be achieved if the pyrimidine ring is sufficiently activated by electron-donating groups. For example, pyrimidones (which exist in tautomeric equilibrium with hydroxypyrimidines) or aminopyrimidines can undergo nitration. bhu.ac.in The reaction typically requires harsh conditions, such as fuming nitric acid in concentrated sulfuric acid. researchgate.net The active electrophile in these reactions is the nitronium ion (NO₂⁺), which is generated by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule. masterorganicchemistry.comuobabylon.edu.iqkhanacademy.org

Table 2: General Conditions for Aromatic Nitration

Reagents Active Electrophile General Applicability
Conc. HNO₃ + Conc. H₂SO₄ Nitronium ion (NO₂⁺) Standard method for many aromatic compounds uobabylon.edu.iq

A more controlled and widely used approach involves starting with a pyrimidine ring that is already functionalized with a nitro group at the 5-position. This strategy circumvents the challenges associated with direct nitration of a potentially complex molecule. Commercially available or readily synthesized precursors like 2-chloro-5-nitropyrimidine or 2,4-dichloro-5-nitropyrimidine are ideal starting materials. researchgate.net

In this synthetic pathway, the key bond-forming step is the SNAr reaction, where piperazine displaces a leaving group (typically a halogen) at the C2 position of the 5-nitropyrimidine (B80762) precursor. The pre-existing nitro group acts as a powerful activating group for this SNAr reaction, facilitating the nucleophilic attack by piperazine. This method offers excellent regiochemical control and is often the most efficient route to the target compound. An analogous strategy is employed in the synthesis of related structures, such as reacting 2-chloro-5-nitropyridine with N-phenylpiperazine to produce 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (B2558757). nih.gov

Multi-Component Reaction Approaches to Pyrimidine Synthesis

Multi-component reactions (MCRs) provide an elegant and atom-economical approach to constructing the pyrimidine ring system from simpler, acyclic starting materials in a single synthetic operation. nih.govacs.orgfigshare.combohrium.com These reactions build the heterocyclic core by combining three or more reactants, which can introduce significant molecular diversity.

One prominent example is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Variations of this method allow for the synthesis of a wide array of substituted pyrimidines. Other modern MCRs utilize different building blocks; for instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been developed from amidines and up to three different alcohols. nih.govacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring. nih.govfigshare.com

While MCRs are exceptionally powerful for creating libraries of diverse pyrimidines, synthesizing a specific target like this compound would require careful selection of starting materials that already contain the necessary functionalities (or precursors to them), which may be more complex than the sequential approaches. nih.gov

Application of Green Chemistry Principles in the Synthesis of Pyrimidine-Piperazine Hybrids

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and significant energy consumption, leading to environmental concerns. rasayanjournal.co.in To mitigate these issues, green chemistry principles are increasingly being applied. These approaches aim to minimize waste, maximize atom economy, utilize safer solvents and catalysts, and improve energy efficiency. rasayanjournal.co.inresearchgate.net

Modern sustainable techniques for the synthesis of pyrimidine derivatives include:

Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green synthesis. For instance, a novel DABCO-based ionic liquid has been employed as an efficient and reusable catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, noted for short reaction times and high product yields. mdpi.com Another approach utilized a porous poly-melamine-formaldehyde (mPMF) catalyst under planetary ball milling conditions, adhering to green principles. This heterogeneous catalyst could be reused for multiple cycles without a significant loss in efficiency. rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. rasayanjournal.co.inmdpi.com

Solvent-Free or Environmentally Benign Solvents: Reactions conducted without a solvent or in green solvents like water or ionic liquids significantly reduce volatile organic compound (VOC) emissions. rasayanjournal.co.inresearchgate.net Biginelli-type multicomponent reactions have been successfully applied for pyrimidine hybrid synthesis under solvent-free conditions, improving both efficiency and atom economy. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. mdpi.comresearchgate.net This approach aligns with green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy. mdpi.com

Mechanical Procedures: Techniques like ball milling can facilitate reactions in a solvent-free environment, increasing the surface area for reactants to interact and often proceeding under mild conditions. rasayanjournal.co.in

One-Pot Synthesis: This strategy, where sequential reactions are carried out in a single reactor, avoids the need for isolating and purifying intermediate compounds, thereby saving on solvents and reducing waste. mdpi.com

These green methodologies not only offer environmental and financial benefits but also often result in higher quality and quantities of the desired pyrimidine products. rasayanjournal.co.in

Optimization of Reaction Conditions and Parameters (e.g., solvents, catalysts, temperature control)

The successful synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of solvent, the type of catalyst, and precise temperature control.

Solvents: The solvent plays a critical role in reaction yield and rate. In the synthesis of benzopyrano-pyrimidine derivatives, ethanol was found to provide the best results, offering a good yield in a minimal amount of time compared to solvents like methanol, DMF, THF, CHCl₃, or CH₃CN. mdpi.com For other pyrimidine derivatives, a mixture of water and ethanol proved to be an effective medium. researchgate.net In the synthesis of certain pyrimidine-piperazine derivatives, dry ethanol was used as the solvent for the reflux reaction. nih.gov The choice of solvent can dramatically influence the outcome, with aprotic solvents sometimes leading to lower yields. researchgate.net

Catalysts: Catalysts are crucial for enhancing reaction rates and improving yields. A variety of catalysts have been employed in the synthesis of pyrimidine-piperazine scaffolds.

Base Catalysts: Potassium hydroxide (KOH) has been used as a catalyst in the reflux reaction between 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines and N-substituted piperazines to yield the final hybrid products. nih.gov

Acid Catalysts: p-Toluene sulphonic acid (PTSA) has been identified as an efficient, non-toxic, and easily accessible solid acid catalyst for the three-component synthesis of benzopyrano-pyrimidines. mdpi.com

Phase Transfer Catalysts: In the synthesis of functionalized pyrimidines, various phase transfer catalysts were examined, with tetrabutylammonium iodide (TBAI) being found to be a superior option for facilitating C-N bond formation.

The selection of an appropriate catalyst is often determined through screening experiments to find the one that provides the best performance under specific reaction conditions.

Temperature Control: Temperature is a critical parameter that must be carefully controlled to ensure optimal product formation and minimize the generation of impurities. Some cycloaddition reactions for forming pyrimidine rings proceed rapidly at room temperature (23 °C). nih.gov However, many syntheses require heating under reflux for several hours. For instance, the reaction of 2-chloro-3-nitropyridine with piperazine was conducted under reflux for 12 hours, and subsequent reactions to form final derivatives were refluxed for 18-48 hours. nih.gov In other cases, specific temperature ranges, such as 20-60 °C or a controlled 45 °C, are maintained to ensure the reaction proceeds safely and efficiently. google.com Low-temperature conditions or more dilute solutions have been found to improve conversions in highly vigorous reactions. nih.gov

The interplay of these parameters is often complex, and their optimization is key to developing efficient and high-yielding synthetic routes.

Table 1: Effect of Different Solvents on the Synthesis of Benzopyrano-Pyrimidine Derivatives Data derived from a study on a three-component reaction catalyzed by p-toluene sulphonic acid. mdpi.com

SolventReaction Time (h)Yield (%)
Ethanol492
Methanol875
DMF870
THF865
CHCl₃1045
CH₃CN1050
WaterNo Reaction0

Table 2: Optimization of Conditions for Synthesis of Pyrimidine-Piperazine Analogs Examples from various synthetic procedures for analogous compounds.

Starting MaterialsSolventCatalystTemperatureTimeYieldRef
2-chloro-3-nitropyridine, piperazineAcetonitrile (B52724)None specifiedReflux12 h65% nih.gov
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine, N-methylpiperazineDry EthanolKOHReflux12 h- nih.gov
2-chloropyrimidine, Boc-piperazineWaterNa₂CO₃25 °C3 h- google.com
Amidines, 5-nitro-1,2,3-triazineCH₃CNNone specified23 °C< 10 minExcellent nih.gov

Chemical Transformations and Derivatization Strategies of the 5 Nitro 2 Piperazin 1 Yl Pyrimidine Scaffold

Chemical Modification of the Nitro Group: Reduction to Amino Functionality and Subsequent Derivatization

The nitro group at the C-5 position of the pyrimidine (B1678525) ring is a critical site for chemical transformation, primarily through its reduction to an amino group. This conversion transforms the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyrimidine ring and introducing a new nucleophilic center for further derivatization.

The reduction is typically achieved using standard catalytic hydrogenation conditions, such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or through catalytic transfer hydrogenation with reagents like ammonium (B1175870) formate (B1220265) (HCOONH₄). This reaction yields the key intermediate, 2-(piperazin-1-yl)pyrimidin-5-amine.

Once formed, this primary aromatic amine is a versatile handle for a wide array of subsequent derivatization reactions. These modifications are crucial for exploring structure-activity relationships (SAR) by introducing diverse chemical moieties. Common derivatization strategies include:

N-Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.

N-Alkylation: Introduction of alkyl groups, though this can be challenging to perform selectively on the pyrimidine-amine versus the piperazine-amine without appropriate protecting groups.

N-Arylation: Formation of a diarylamine linkage, often through palladium-catalyzed cross-coupling reactions.

The existence of commercially available derivatives such as N-phenyl-2-piperazin-1-ylpyrimidin-5-amine underscores the synthetic utility of this approach. chemsrc.com These transformations highlight how modification of the nitro group serves as a gateway to a broad chemical space for scaffold diversification.

Functionalization of the Piperazine (B1678402) Nitrogen Atom

The secondary amine of the piperazine ring is another primary site for derivatization. Its nucleophilic character allows for straightforward reactions to introduce a wide variety of substituents, which can significantly impact the molecule's properties, including its interaction with biological targets and its pharmacokinetic profile.

N-alkylation and N-acylation are the most common strategies for modifying the piperazine nitrogen. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the incoming electrophile.

N-Alkylation is typically performed by reacting the piperazine nitrogen with alkyl halides (e.g., iodides, bromides, or chlorides) or alkyl sulfonates in the presence of a base to neutralize the resulting acid. ambeed.com Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method. These reactions introduce substituents that can alter steric bulk, lipophilicity, and basicity. For example, the synthesis of 2-(4-allylpiperazin-1-yl)pyrimidine-5-amine (B8334050) demonstrates the introduction of an allyl group at this position. evitachem.com

N-Acylation involves the reaction of the piperazine with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., HATU, TBTU). ambeed.comnih.govresearchgate.net This introduces an amide bond, which can act as a hydrogen bond acceptor and adds rigidity compared to an alkyl chain. A study on pyrimidine derivatives showed the synthesis of various N-acyl compounds, including those with carbodithioate moieties, which were investigated as potential monoamine oxidase inhibitors. nih.gov

The following table summarizes representative N-acylation and N-alkylation reactions on the piperazinyl-pyrimidine scaffold.

Derivative TypeReagents and ConditionsResulting Moiety (at Piperazine N-4)Reference
N-AcylationAcyl chloride, base (e.g., Triethylamine)-C(O)R ambeed.com
N-Acylation2-Chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide, K₂CO₃, Acetone-C(O)CH₂-S-R nih.gov
N-AlkylationAlkyl halide (R-X), base-R (Alkyl) ambeed.com
N-AlkylationAllyl bromide, base-CH₂CH=CH₂ evitachem.com

In bioanalytical studies, derivatization is often employed to enhance the detection sensitivity and improve the chromatographic properties of an analyte for techniques like liquid chromatography-mass spectrometry (LC-MS). For nitro-containing compounds like 5-nitro-2-(piperazin-1-yl)pyrimidine, specific chemical tags can be introduced to increase ionization efficiency or to create a specific fragment ion for highly sensitive and selective monitoring.

While specific derivatization protocols for this exact molecule are not widely published, general strategies for related functional groups are applicable. For instance, a method using 3-nitrophenylhydrazine (B1228671) (3-NPH) has been developed to tag molecules with carboxyl, carbonyl, or phosphoryl groups, significantly improving detection sensitivity in LC-MS/MS analysis. nih.gov Another strategy involves using reagents like 5-nitro-2-furaldehyde (B57684) (5-NFA) for the derivatization of drug metabolites prior to analysis. nih.gov Such approaches could be adapted, for example, by first transforming a functional group on the scaffold (or a metabolite thereof) into one that can react with a sensitivity-enhancing tag. The development of validated LC-MS/MS methods for other nitro-containing drugs, such as the nitroimidazole DNDI-0690, provides a framework for the analytical characterization of these types of compounds in complex biological matrices. dndi.org

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring System

The reactivity of the pyrimidine ring itself is strongly influenced by the electronic properties of its substituents. The pyrimidine ring is inherently electron-deficient (π-deficient), which generally makes it resistant to electrophilic aromatic substitution. researchgate.net The presence of the potent electron-withdrawing nitro group at the C-5 position further deactivates the ring toward electrophilic attack. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the C-4 or C-6 positions of the this compound scaffold are synthetically challenging and generally not favored. chemguide.co.uk

In contrast, the electron-deficient nature of the ring, exacerbated by the C-5 nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) . libretexts.org This reactivity is most pronounced at the positions ortho and para to the nitro group (C-4 and C-6). The initial synthesis of the scaffold itself relies on this principle, where piperazine acts as a nucleophile to displace a leaving group, typically a halogen like chlorine, from the C-2 position of a 5-nitropyrimidine (B80762) precursor.

If a suitable leaving group (e.g., Cl, Br, OMe) were present at the C-4 or C-6 position of the fully formed scaffold, it would be readily displaced by a wide range of nucleophiles, such as amines, alkoxides, or thiolates. Research on 6-alkoxy-4-chloro-5-nitropyrimidines has shown that primary amines preferentially displace the alkoxy group, highlighting the high reactivity of these positions towards nucleophiles. chemrxiv.org

Another potential reaction is Vicarious Nucleophilic Substitution (VNS) , a method for C-H functionalization of electron-deficient aromatic systems. This reaction allows a nucleophile bearing a leaving group to substitute a hydrogen atom, typically ortho or para to a nitro group. nih.gov This could theoretically enable the direct introduction of substituents at the C-4 or C-6 positions of the this compound ring.

Scaffold Diversification through Peripheral Chemical Modifications

Scaffold diversification is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's properties. The this compound scaffold offers a rich platform for such diversification through peripheral modifications at its three main reactive sites.

Piperazine Nitrogen (N-4): As detailed in section 3.2, this is the most frequently modified position. N-alkylation and N-acylation introduce a vast array of chemical groups that can modulate solubility, cell permeability, and target binding. ambeed.comnih.gov

Nitro Group (C-5): Reduction to an amine provides a nucleophilic handle for subsequent acylation, alkylation, or sulfonylation, fundamentally altering the scaffold's electronic profile and introducing new vectors for interaction. chemsrc.com

Pyrimidine Ring (C-4/C-6): While less common without a pre-installed leaving group, modification at these positions via nucleophilic substitution represents a powerful strategy for creating structurally unique derivatives. chemrxiv.org

By combining these strategies, a large and diverse library of compounds can be generated from the central this compound scaffold. For instance, one could first perform an N-alkylation on the piperazine ring and then reduce the nitro group, followed by acylation of the resulting amine, yielding a highly functionalized molecule with tailored properties. This multi-directional approach to derivatization makes the scaffold a valuable building block in the development of new chemical entities.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of 5-Nitro-2-(piperazin-1-yl)pyrimidine. By mapping the magnetic environments of the hydrogen and carbon nuclei, NMR provides a complete picture of the atomic connectivity.

Proton (¹H-NMR) Spectral Analysis

The proton NMR spectrum of this compound displays characteristic signals that are diagnostic of its structure. The two equivalent protons on the pyrimidine (B1678525) ring appear as a distinct singlet, typically deshielded to around 9.02 ppm due to the electron-withdrawing nature of the adjacent nitro group and ring nitrogen atoms. The protons of the piperazine (B1678402) ring resolve into two separate signals. The four protons on the nitrogen atom directly attached to the pyrimidine ring resonate at a lower field, appearing as a triplet around 3.86 ppm. The remaining four protons on the piperazine ring, adjacent to the secondary amine (NH), are observed further upfield as a triplet around 3.03 ppm. The proton of the NH group itself often appears as a broad singlet.

Table 1: Interactive ¹H-NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegration (No. of Protons)Assignment
9.02s (singlet)2HPyrimidine-H4, H6
3.86t (triplet)4HPiperazine-H (N-CH₂)
3.03t (triplet)4HPiperazine-H (NH-CH₂)

Carbon-13 (¹³C-NMR) Spectral Analysis

Complementing the proton data, the ¹³C-NMR spectrum provides crucial information about the carbon framework. The carbon atoms of the pyrimidine ring are significantly deshielded. The C2 carbon, bonded to two nitrogen atoms, is typically found at approximately 158.9 ppm. The C4 and C6 carbons, adjacent to the nitro group, resonate around 156.4 ppm, while the carbon atom bearing the nitro group (C5) is observed at about 130.9 ppm. The carbon atoms of the piperazine ring appear at higher fields, with the carbons attached to the pyrimidine ring (N-CH₂) at approximately 44.4 ppm and the carbons adjacent to the NH group (NH-CH₂) at around 44.0 ppm.

Table 2: Interactive ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
158.9Pyrimidine-C2
156.4Pyrimidine-C4, C6
130.9Pyrimidine-C5
44.4Piperazine-C (N-CH₂)
44.0Piperazine-C (NH-CH₂)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is indispensable for verifying the molecular weight of this compound and analyzing its fragmentation, which offers additional structural proof.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Using the soft ionization technique of ESI-MS, the compound is typically analyzed in positive ion mode. This method consistently yields a prominent peak corresponding to the protonated molecule, [M+H]⁺. The observed mass-to-charge ratio (m/z) of 210.1 confirms the molecular weight of the compound to be 209.2 g/mol .

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, enabling the determination of the compound's elemental formula. For this compound, the calculated mass for the protonated molecule [C₈H₁₂N₅O₂]⁺ is 210.0986. The experimentally measured value from HRMS analysis is 210.0982, which is in excellent agreement with the calculated mass, thus confirming the molecular formula C₈H₁₁N₅O₂.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound shows several key absorption bands. A notable band appears in the region of 3422-3317 cm⁻¹, corresponding to the N-H stretching vibration of the piperazine moiety. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, which are observed at approximately 1558 cm⁻¹ and 1300 cm⁻¹, respectively. Aromatic C-H stretching is indicated by a peak around 3100 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears near 2900 cm⁻¹. Furthermore, stretching vibrations corresponding to C=N and C=C bonds within the pyrimidine ring are found in the 1620-1400 cm⁻¹ region.

Table 3: Interactive Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3422-3317N-H StretchPiperazine
3100Aromatic C-H StretchPyrimidine
2900Aliphatic C-H StretchPiperazine
1558Asymmetric NO₂ StretchNitro Group
1300Symmetric NO₂ StretchNitro Group
1620-1400C=N, C=C StretchPyrimidine Ring

X-ray Crystallography for Precise Solid-State Conformation and Intermolecular Interactions (if applicable to analogous compounds)

While specific X-ray crystallography data for this compound is not publicly available, analysis of analogous structures provides significant insight into its likely solid-state conformation. X-ray diffraction studies on related pyrimidine and piperazine derivatives are crucial for understanding the spatial arrangement of atoms and the nature of intermolecular forces.

For instance, crystal structures of other substituted pyrimidines reveal that the pyrimidine ring is typically planar. nih.govnih.gov The nitro group attached at the 5-position is expected to be coplanar with the ring to maximize resonance stabilization. The piperazine ring generally adopts a chair conformation, which is its most stable form.

FeatureExpected Characteristic in this compoundBasis (Analogous Compounds)
Pyrimidine Ring PlanarX-ray data from various pyrimidine derivatives nih.govnih.gov
Nitro Group Coplanar with the pyrimidine ringResonance stabilization principles, observed in nitropyrimidines researchgate.net
Piperazine Ring Chair conformationStandard conformational analysis and crystal data of piperazine derivatives researchgate.net
Intermolecular Forces Hydrogen bonding (N-H of piperazine, O of nitro group), π-π stackingCrystal structures of related heterocyclic compounds nih.gov

Chromatographic Techniques for Purity Assessment and Quantitative Analysisbjbms.orgnih.gov

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of a substance from a mixture. openaccessjournals.com For this compound, various chromatographic methods are employed to ensure its purity and to quantify it in reaction mixtures or analytical samples.

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions. nih.gov In the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of starting materials (e.g., a 2-halopyrimidine and piperazine) and the formation of the desired product. rsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel. The plate is then developed in a sealed chamber with an appropriate mobile phase, which is a solvent or a mixture of solvents. The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. For compounds like this compound, a common mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity can be adjusted to achieve optimal separation.

Spots are visualized under UV light, as the pyrimidine ring is UV-active, or by using chemical staining agents like iodine vapor. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and helps in its identification. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progress. thieme.de

ParameterTypical Conditions for TLC AnalysisPurpose
Stationary Phase Silica gel 60 F254 platesProvides a polar surface for separation.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane mixturesElutes compounds based on polarity; ratio is adjusted for optimal Rf values.
Application Spotting of reaction mixture alongside starting material standardsAllows for direct comparison and tracking of reaction progress.
Visualization UV lamp (254 nm) or Iodine chamberTo make the separated, colorless spots visible. rsc.org
Analysis Comparison of Rf values of reactants and productsTo qualitatively assess the conversion to the desired product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and precise quantification of compounds. openaccessjournals.com It is the gold standard for assessing the purity of pharmaceutical compounds like this compound.

Reversed-phase HPLC is the most common mode used for such analyses. researchgate.net In this technique, the compound is passed through a column packed with a non-polar stationary phase (e.g., C8 or C18 silica gel) using a polar mobile phase. For pyrimidine derivatives, the mobile phase often consists of a mixture of water or an aqueous buffer (like phosphate (B84403) or acetate buffer) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netnih.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A detector, most commonly a UV-Vis detector set at a wavelength where the analyte has maximum absorbance, is used to detect the compound as it elutes from the column. The time at which the compound elutes is its retention time, which is a characteristic identifier. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate quantification. bjbms.org This makes HPLC indispensable for determining the purity of a final product and for quality control purposes.

ParameterTypical Conditions for HPLC AnalysisRationale
Mode Reversed-Phase (RP-HPLC)Suitable for moderately polar compounds. researchgate.net
Stationary Phase C18 or C8 bonded silicaNon-polar phase provides good separation for a wide range of organic molecules.
Mobile Phase Acetonitrile/Water or Methanol/Aqueous Buffer (e.g., acetate buffer, pH 4)Polar mobile phase; composition can be run in isocratic or gradient mode for optimal separation. nih.gov
Detector UV-Vis Detector (e.g., at 254 nm or λmax of the compound)The aromatic pyrimidine system allows for sensitive UV detection.
Output Chromatogram showing retention time and peak areaUsed for identification and quantification to assess purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective hyphenated technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. chromatographyonline.com This method is exceptionally useful for the analysis of this compound, as it provides not only retention time data but also mass-to-charge ratio (m/z) information, which offers a high degree of certainty in structural identification.

After the components of a sample are separated on the HPLC column, they are introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), converts the analyte molecules into gas-phase ions. chromatographyonline.com These ions are then separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

LC-MS is invaluable for identifying impurities and degradation products, even at trace levels. nih.gov For a compound like this compound, LC-MS can confirm the molecular weight of the main peak and provide molecular weights for any minor peaks, aiding in the identification of byproducts from the synthesis. nih.gov Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, providing even more definitive identification. nih.govnih.gov

ComponentDescriptionFunction in Analysis of this compound
Liquid Chromatography (LC) Separates the sample mixture using a column and mobile phase.Provides retention time data and separates the target compound from impurities.
Ionization Source (e.g., ESI) Generates ions from the eluting compounds.Converts the neutral molecule into a charged ion (e.g., [M+H]+) for MS detection.
Mass Analyzer (e.g., QTOF) Separates ions based on their mass-to-charge (m/z) ratio.Determines the molecular weight of the parent compound and any impurities.
Detector Counts the ions at each m/z value.Generates a mass spectrum that confirms the identity and purity of the compound.

Theoretical and Computational Investigations

Molecular Docking Studies of 5-Nitro-2-(piperazin-1-YL)pyrimidine Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking studies have been crucial in identifying the key interactions between pyrimidine-piperazine hybrids and their target proteins. These interactions, which include hydrogen bonding and hydrophobic contacts, are fundamental to the stability of the ligand-protein complex and, consequently, the compound's biological activity.

For instance, in studies of pyrimidine (B1678525) analogues targeting the human cyclin-dependent kinase-2 (CDK2) receptor (PDB ID: 1HCK), specific interactions were observed. Compound 4c, a pyrimidine derivative, was found to form hydrogen bonds with THR 165, GLU 12, LYS 33, and THR 14. nih.gov The fluorine atom of the compound interacted with the hydrogen of THR 165, while the amino group of the pyrimidine formed hydrogen bonds with the oxygen of GLU 12 and the hydrogen of LYS 33 and THR 14. nih.gov Additionally, hydrophobic interactions were noted with residues such as VAL 63, LYS 129, VAL 18, and ILE 10, which further stabilize the complex. nih.gov

Similarly, docking studies of piperazine-tagged imidazole (B134444) derivatives with Fms-like tyrosine kinase-3 (FLT3) revealed significant hydrophobic interactions within the active site, contributing to a strong binding affinity. researchgate.net The analysis of pyrimido[1,2-b]pyridazin-2-one derivatives with the Akt protein also highlighted binding within a hydrophobic core spanning from Ser-205 to Gly-294. nih.gov

The importance of hydrogen bonding and lipophilic interactions for successful docking has been confirmed in studies with RabGGTase, where these forces were deemed critical for the ligand-receptor binding. omicsonline.org The combination of these interactions provides a detailed picture of how these compounds anchor themselves within the active sites of their target proteins, offering a rationale for their observed biological effects.

Table 1: Key Ligand-Protein Interactions for Pyrimidine Analogues

Compound/Analogue ClassTarget ProteinKey Interacting ResiduesType of Interaction
Pyrimidine derivative (4c)Human Cyclin-Dependent Kinase 2 (CDK2)THR 165, GLU 12, LYS 33, THR 14Hydrogen Bonding
Pyrimidine derivative (4c)Human Cyclin-Dependent Kinase 2 (CDK2)VAL 63, LYS 129, VAL 18, ILE 10Hydrophobic/Alkyl-pi
Piperazine-tagged imidazole derivative (17)Fms-like tyrosine kinase-3 (FLT3)Active site residuesHydrophobic
Pyrimido[1,2-b]pyridazin-2-one derivative (1)Akt proteinSer-205 to Gly-294Hydrophobic
Pyrimidine analoguesRabGGTaseActive site residuesHydrogen Bonding, Lipophilic

A primary goal of molecular docking is to predict the binding affinity of a ligand to its receptor, often expressed as a docking score or binding energy. A more negative value typically indicates a stronger predicted binding affinity.

In the study of pyrimidine derivatives against CDK2, compounds 4c, 4a, 4h, and 4b showed promising binding energies of -7.9, -7.7, -7.5, and -7.4 kcal/mol, respectively. nih.gov These values suggest a favorable interaction with the receptor. For piperazine-tagged imidazole derivatives targeting FLT3, a docking score of -8.132 kcal/mol was reported for derivative 17, indicating a strong binding affinity. researchgate.net

The binding affinities for a series of pyrimido[1,2-b]pyridazin-2-one analogues with the Akt protein ranged from -4 to -7 kcal/mol, which is predictive of good affinity. nih.gov Compound 1 from this series, which demonstrated significant anticancer activity, had a binding affinity of -5.82 kcal/mol. nih.gov

The GLIDE (Grid-based Ligand Docking with Energetics) software is another tool used to rank ligands based on their docking scores. omicsonline.org In a study of pyrimidine analogues with RabGGTase, the GLIDE score was used to semi-quantitatively assess the binding ability, with lower scores generally indicating better affinity. omicsonline.org 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine was identified as the best inhibitor based on its GLIDE score. omicsonline.org

It is important to note that these predicted affinities are theoretical and serve as a basis for prioritizing compounds for further experimental validation.

Table 2: Predicted Binding Affinities of Pyrimidine Analogues

Compound/AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)Docking Software/Method
Pyrimidine derivative (4c)Human Cyclin-Dependent Kinase 2 (CDK2)-7.9Not Specified
Pyrimidine derivative (4a)Human Cyclin-Dependent Kinase 2 (CDK2)-7.7Not Specified
Pyrimidine derivative (4h)Human Cyclin-Dependent Kinase 2 (CDK2)-7.5Not Specified
Pyrimidine derivative (4b)Human Cyclin-Dependent Kinase 2 (CDK2)-7.4Not Specified
Piperazine-tagged imidazole derivative (17)Fms-like tyrosine kinase-3 (FLT3)-8.132Not Specified
Pyrimido[1,2-b]pyridazin-2-one derivative (1)Akt protein-5.82Not Specified
4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl) pyrimidin-2-amineRabGGTaseBest GLIDE ScoreGLIDE

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the physical movements of atoms and molecules over time. These simulations are invaluable for assessing the stability of ligand-receptor complexes and understanding the dynamic behavior of compounds in a biological context.

MD simulations are employed to evaluate the stability of the complexes formed between a ligand and its protein target, as predicted by molecular docking. nih.gov A stable ligand-protein complex over the course of a simulation suggests a viable binding mode. The stability is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable trajectory with minimal fluctuations indicates a stable complex. nih.gov

In simulations of pyrimidine derivatives with the human ABCG2 protein, the Desmond software was used to assess the consistency of the docked complexes. nih.gov Similarly, for a potential SARS-CoV-2 main protease inhibitor, MD simulations performed with GROMACS showed that the ligand-protein complex remained stable over a 100 ns simulation, indicated by a stable RMSD curve. nih.gov

The flexibility of the ligand and protein is also a key aspect studied through MD simulations. The conformational flexibility of Trp side chains in the gramicidin (B1672133) A channel was investigated using 1-ns MD simulations, revealing that some non-native conformations readily reverted to the most stable state. nih.gov This highlights how MD simulations can capture the dynamic nature of molecular interactions and conformational changes. The development of machine-learned potentials (MLPs) trained on comprehensive conformational datasets promises to enable even more accurate and stable long-duration MD simulations for flexible molecules. rsc.org

MD simulations allow for the observation of how a compound behaves within a simulated biological environment, such as a solvent-filled system that mimics physiological conditions. nih.gov The solvent-accessible surface area (SASA) is a parameter that can be calculated from MD simulations to understand the exposure of the complex to the solvent. nih.gov For a potential SARS-CoV-2 inhibitor, the SASA of the complex remained stable throughout the simulation, suggesting a consistent interaction with the solvent environment. nih.gov

The dynamic behavior also includes the study of conformational changes that may occur upon binding. MD simulations of kiadin peptides with different membrane models revealed that the peptides adopted various conformations, sometimes deviating from their canonical helical structure, depending on the membrane composition. nih.gov This demonstrates the ability of MD simulations to capture the influence of the environment on the dynamic behavior and structure of a molecule.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide a high level of theoretical accuracy for understanding molecular geometries, reaction mechanisms, and spectroscopic properties.

Density Functional Theory (DFT) is a popular quantum chemical method that has been used to study the structural features of 5-substituted pyrimidine L-2'-deoxyribonucleosides. nih.gov These calculations, in conjunction with NMR spectral analyses, provide a detailed understanding of the molecular structures. nih.gov

Quantum chemical methods, such as the hybrid density functional B3LYP and composite methods like G4MP2 and G4, have been employed to study the properties of high-energy tetracyclic compounds containing pyrazole (B372694) nitro derivatives. superfri.org These calculations can determine properties like the enthalpy of formation and help in the optimization of molecular structures. superfri.org The use of different software packages like Gaussian 09 and NWChem allows for a comparison of computational efficiency and accuracy for these demanding calculations. superfri.org

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through methods like Density Functional Theory (DFT), it is possible to model the distribution of electrons and the energies of molecular orbitals (MOs). Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Orbital Theory posits that atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. These MOs are either bonding, non-bonding, or anti-bonding. youtube.com The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

Quantitative structure-activity relationship (QSAR) studies on similar piperazine (B1678402) derivatives have shown that the energy of the LUMO (ELUMO) is a key descriptor in predicting biological activity, as it characterizes the molecule's ability to accept electrons and interact with a target protein. mdpi.com

Table 1: Key Theoretical Parameters in Electronic Structure Analysis

Parameter Description Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons. Influenced by the electron-donating piperazine group.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons. mdpi.com Lowered by the electron-withdrawing nitro group, suggesting sites for nucleophilic interaction.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. A primary indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

| Electron Density | Distribution of electrons across the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

Prediction of Chemical Reactivity and Stability based on Theoretical Parameters

Building on the electronic structure analysis, several theoretical parameters can be calculated to predict the chemical reactivity and stability of this compound. These descriptors are frequently used in QSAR models to correlate a molecule's structure with its activity. mdpi.com

The presence of strong electron-withdrawing groups, such as the nitro group and the cyano group on a quinoline (B57606) scaffold, has been shown to activate the ring for nucleophilic aromatic substitution. unipa.it Similarly, the nitro group on the pyrimidine ring of the title compound significantly influences its reactivity, making the ring electron-deficient and prone to attack.

Key parameters derived from computational analyses include:

Electrophilicity Index (ω): This parameter measures the ability of a molecule to act as an electrophile. mdpi.com For this compound, the nitro group would contribute to a higher electrophilicity index, indicating its capacity to accept electron pairs from nucleophilic sites on a biological target. mdpi.com

Molar Refractivity (MR): This descriptor accounts for the volume occupied by a molecule and its polarizability. It is crucial for how well a molecule fits into the binding pocket of a target protein. mdpi.com

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's polarity and its ability to form hydrogen bonds. It is a good predictor of cell permeability and interaction with the active sites of biological targets. mdpi.com

Table 2: Theoretical Parameters for Predicting Reactivity and Stability

Theoretical Parameter Predicted Influence on this compound
Electrophilicity Index (ω) Expected to be relatively high due to the nitro group, indicating a propensity to interact with nucleophilic residues in a binding pocket. mdpi.com
Chemical Hardness/Softness Derived from the HOMO-LUMO gap, this predicts the molecule's resistance to change in its electron distribution. A softer molecule (smaller gap) is generally more reactive.
Molar Refractivity (MR) The size and polarizability will affect how the compound fits into a target's binding site and the strength of noncovalent interactions. mdpi.com

| Dipole Moment | The asymmetric nature of the molecule, with its polar nitro group, will result in a significant dipole moment, influencing its solubility and binding orientation. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. These models serve as 3D queries for virtual screening of large compound databases to discover new molecules with potential therapeutic effects. nih.govnih.gov

For a molecule like this compound, a pharmacophore model would likely include features such as:

Hydrogen bond acceptors (e.g., the oxygen atoms of the nitro group, nitrogen atoms in the pyrimidine ring).

Hydrogen bond donors (e.g., the N-H group of the piperazine ring, if unsubstituted).

Aromatic/hydrophobic regions (the pyrimidine ring).

Hierarchical virtual screening campaigns often employ a multi-step process. This can begin with a broad, ligand-based screening using the shape and pharmacophoric features of known active compounds as a template. nih.govnih.gov This is followed by more computationally intensive methods like molecular docking to refine the list of potential hits. nih.gov In one such study, a virtual screening of 5 million compounds, which included shape-based screening and docking, successfully identified a novel piperazine derivative as a potent insect juvenile hormone agonist. nih.gov Similarly, studies on pyrimidine-5-carbonitrile derivatives used pharmacophore mapping to understand how the most potent compounds align with known inhibitors like erlotinib, revealing that they possess the necessary features arranged in a similar spatial orientation. nih.gov

In silico Prediction of Molecular Interactions and Target Engagement

In silico methods like molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand such as this compound might bind to a specific biological target, such as an enzyme or receptor. unipa.it

Molecular docking predicts the preferred orientation of a molecule within the binding site of a target protein and estimates the strength of the interaction, often expressed as a docking score. nih.govuomustansiriyah.edu.iq For instance, docking studies on novel pyrimidine derivatives against the cyclooxygenase-2 (COX-2) enzyme revealed that compounds with superior docking scores had strong binding affinities and were well-positioned within the enzyme's active site. uomustansiriyah.edu.iq

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. unipa.it MD simulations provide a more dynamic picture, showing how the ligand and protein adjust their conformations to optimize binding. This approach was used to gain insights into the putative mechanisms of action for a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline derivatives, which were predicted to bind strongly to key oncogenic proteins involved in renal cell carcinoma. unipa.it The simulations can reveal key interacting residues and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Erlotinib
4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline

In Vitro Biological Activity and Mechanistic Elucidation

Antimicrobial Activity of 5-Nitro-2-(piperazin-1-YL)pyrimidine and Related Hybrid Structures

The 5-nitropyrimidine (B80762) scaffold is a well-established pharmacophore that contributes to the antimicrobial properties of numerous synthetic compounds. When hybridized with a piperazine (B1678402) ring, which can be further substituted, the resulting molecules exhibit a diverse range of activities against bacteria, fungi, parasites, and viruses.

Derivatives of this compound have demonstrated notable efficacy against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species.

Gram-Positive Bacteria:

Staphylococcus aureus: Numerous pyrimidine (B1678525) derivatives have been tested against S. aureus. For instance, certain 2-oxopyrimidine derivatives have shown moderate to good activity at a concentration of 25 µg/mL. niscpr.res.in In other studies, newly synthesized piperazinyl quinoline (B57606) hybrids exhibited potent and selective activity against S. aureus ATCC 25923, with one compound showing a Minimum Inhibitory Concentration (MIC) of 10 μM. mdpi.com However, in some cases, S. aureus has been found to be the most resistant bacterium to certain disubstituted piperazines. nih.gov A novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety demonstrated excellent in vitro bactericidal activity against Methicillin-Resistant Staphylococcus aureus (MRSA), proving more potent than the reference drug tiamulin. mdpi.com

Gram-Negative Bacteria:

Escherichia coli and Pseudomonas aeruginosa: The antibacterial activity of pyrimidine derivatives extends to Gram-negative bacteria. niscpr.res.in Some disubstituted piperazine compounds have shown better activity against P. aeruginosa and E. coli than the reference drug ampicillin (B1664943). nih.gov Conversely, some studies on piperazinylquinoline hybrids reported no significant activity against P. aeruginosa. mdpi.com

Mycobacterium tuberculosis:

Several pyrimidine derivatives have been screened for their antitubercular activity. niscpr.res.in Compounds with specific substitutions, such as p-fluoro, o,o-dinitro, and others, have demonstrated moderate activity against Mycobacterium tuberculosis H37Rv strain with a MIC of 6.25 µg/mL. niscpr.res.in

Bacterial StrainCompound TypeObserved ActivityReference
Staphylococcus aureus2-Oxopyrimidine derivativesModerate to good activity at 25 µg/mL niscpr.res.in
Staphylococcus aureus (MRSA)Pleuromutilin-nitrophenyl-piperazine hybridExcellent bactericidal activity, more potent than tiamulin mdpi.com
Escherichia coliDisubstituted piperazinesMore efficient than ampicillin (for specific compounds) nih.gov
Pseudomonas aeruginosaDisubstituted piperazinesBetter activity than ampicillin (for specific compounds) nih.gov
Mycobacterium tuberculosis H37RvSubstituted pyrimidine derivativesModerate activity with MIC at 6.25 µg/mL niscpr.res.in

The antifungal potential of pyrimidine derivatives has been explored, particularly against the opportunistic yeast Candida albicans.

Candida albicans: While some series of pyrimidine-5-carbonitrile derivatives were found to be inactive against C. albicans, other related heterocyclic structures have shown promise. nih.gov For example, screening of chemical libraries has identified pyridinone and triazine compounds with significant antifungal activity against C. albicans, including strains resistant to fluconazole (B54011) and caspofungin. nih.gov These compounds were shown to inhibit biofilm formation and reduce the thickness of the mannan (B1593421) cell wall. nih.gov Molecular docking studies on some active piperazine derivatives have predicted that they may act by inhibiting enzymes like CYP51 and dihydrofolate reductase in C. albicans. nih.gov

Fungal StrainCompound TypeObserved ActivityReference
Candida albicans6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitrilesNo activity observed nih.gov
Candida albicansDisubstituted piperazinesGood antifungal activity (for specific compounds) nih.gov
Candida albicans (including resistant strains)Pyridinone and Triazine derivativesSignificant reduction in viability and biofilm formation nih.gov

Hybrid structures incorporating the 5-nitropyrimidine core have been assessed for their efficacy against a range of parasites.

Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum : A study on highly conjugated pyrimidine-2,4-dione derivatives, which included a 5-nitro group, evaluated their activity against these parasites. The functionalization of a core aldehyde with various anilines or benzylamines led to the creation of azomethines with antiparasitic properties. nih.gov

Leishmania donovani : A series of 53 rationally designed nitro derivatives were synthesized and screened against L. donovani. Six of these compounds exhibited IC50 values lower than the standard drugs. The study highlighted that nitrothiophene analogues were more potent than nitrofuran ones, suggesting the importance of the specific heterocyclic ring attached to the nitro group. nih.gov

Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis : A series of 2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-Arylacetamides were designed as benznidazole (B1666585) analogues and tested against these protozoan parasites. The synthesized compounds were found to be more active against G. intestinalis than against E. histolytica or T. vaginalis. mdpi.com

The pyrimidine nucleus is a component of several antiviral drugs, and derivatives of 5-nitropyrimidine have been investigated for their potential to inhibit the human immunodeficiency virus (HIV).

Research into 5-substituted piperazinyl-4-nitroimidazole derivatives, which are structurally related to the target compound, has aimed to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Some of these compounds showed inhibitory activity against both HIV-1 and HIV-2 in MT-4 cells. nih.gov

Other studies have synthesized various pyrimidine analogues, including 6-(aryl)-1,3-dimethyl-5-nitro pyrimidine-2,4-dione, to evaluate their anti-HIV-1 and HIV-2 activity. researchgate.net However, in one particular study, none of the tested compounds in that series exhibited inhibition of HIV replication in cell culture. researchgate.net

The 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold, a fused pyrimidine system, has been explored for its ability to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function. mdpi.com This work led to the identification of catechol derivatives that inhibited RNase H in the low micromolar range without affecting the polymerase activity of the reverse transcriptase. mdpi.com

The antimicrobial effects of these compounds are believed to stem from various mechanisms of action.

Enzyme Inhibition: A primary mechanism is the inhibition of essential microbial enzymes. For instance, some piperazine derivatives are predicted to inhibit E. coli MurB, as well as Candida albicans CYP51 and dihydrofolate reductase. nih.gov Other related structures, like 5-nitropyrimidine-2,4-dione analogues, have been shown to be potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

Free Radical Formation: For antiparasitic nitro derivatives, the mechanism is often attributed to the reduction of the nitro group, which leads to the formation of lethal free radicals within the parasite. The superior activity of nitrothiophene analogues over nitrofuran ones is thought to be due to the ability of the sulfur atom to accommodate electrons from the nitro group, facilitating this reduction. nih.gov

Anticancer Activity

The 5-nitropyrimidine scaffold, particularly when combined with a piperazine ring, is a feature in many compounds designed as potential anticancer agents. researchgate.netgsconlinepress.com The piperazine moiety is often considered to enhance antitumor activity. rsc.org

Inhibition of Kinases: Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. A novel series of pyrimidine-5-carbonitrile derivatives were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.gov Two compounds from this series, featuring a piperazine substituent, showed the highest activity against the NCI60 panel of cell lines and were particularly potent against Colo 205 colon cancer cells. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: The most potent of these EGFR/COX-2 inhibitors were found to disrupt the cell cycle of Colo-205 cells by inducing a G1 phase block. This was accompanied by an increase in annexin-V staining, indicating a rise in apoptosis. nih.gov These compounds also increased the concentration of caspase-3 by 8- to 10-fold compared to the control. nih.gov

Targeting Signaling Pathways: Piperazin-2-yl-pyrimidines have been synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. researchgate.net Detailed analysis found that one active compound exhibited its anticancer effects by activating the p-JNK signaling pathway or by inducing radical species in the cancer cells. researchgate.net

Broad-Spectrum Cytotoxicity: New aminopyrimidine derivatives, structurally related to a previously identified hit compound, have been synthesized and evaluated. One N-benzyl derivative induced a significant decrease in cell viability across various tumor cell lines, including glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, and colon cancer, with EC50 values ranging from 4 to 8 μM. nih.gov

Cancer Cell LineCompound TypeMechanism/ActivityReference
Colo 205 (Colon)(Piperazin-1-yl)pyrimidine-5-carbonitrile derivativesPotent cytotoxicity (IC50 = 1.66-1.83 μM), dual EGFR/COX-2 inhibition, G1 cell cycle arrest, apoptosis induction nih.gov
MCF-7 (Breast)Piperazin-2-yl-pyrimidinesAnticancer activity via activation of p-JNK signaling pathway researchgate.net
Various (Glioblastoma, Breast, Oral, Colon)N-benzyl aminopyrimidine derivativeSignificant decrease in cell viability (EC50 = 4-8 μM) nih.gov

In Vitro Inhibition of Cancer Cell Lines

Derivatives based on the pyrimidine scaffold, particularly those incorporating piperazine and nitro groups, have demonstrated notable cytotoxic effects against a wide spectrum of human cancer cell lines. This broad-spectrum activity underscores the potential of this chemical class in oncology.

Research has shown that pyrimidine-based compounds exhibit antiproliferative activity against liver cancer (HepG2), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), prostate cancer (DU-145), and colon cancer (Colo 205) cell lines. nih.govnih.govtandfonline.comresearchgate.netmdpi.comfrontiersin.orgbsu.edu.eg For instance, a series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects, with some compounds showing good activity against Colo-205 cells. nih.gov Similarly, other pyrimidine derivatives have shown potent cytotoxicity against MCF-7, A549, and HepG2 cell lines. tandfonline.commdpi.com

The structural features of these derivatives play a crucial role in their cytotoxic potency. Studies on pyrazolo[3,4-d]pyrimidine derivatives revealed high cytotoxic activity against A549 and HeLa cell lines. rsc.org In another study, pyrrolo[2,3-d]pyrimidine derivatives containing a urea (B33335) moiety were synthesized and evaluated, with some compounds showing strong cytotoxic activity against A549 and MCF-7 cells. acs.org Furthermore, novel thiourea (B124793) and thiazolidinone derivatives synthesized from a 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (B2558757) precursor were tested against prostate cancer cell lines, including DU-145, and showed significant cytotoxic activity. researchgate.net

The following table summarizes the inhibitory concentrations (IC₅₀) of various pyrimidine derivatives against several cancer cell lines, illustrating the potential of this class of compounds.

Inhibition of Specific Protein Kinases

The anticancer activity of this compound derivatives is often rooted in their ability to inhibit specific protein kinases that are crucial for cancer cell growth and survival.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Human Epidermal Growth Factor Receptor 2 (HER2): The pyrimidine core is a well-established scaffold for designing EGFR and HER2 inhibitors. mdpi.comnih.gov These receptors are part of the receptor tyrosine kinase family and their overexpression is linked to several cancers. scielo.org.mxnih.gov Pyrimidine analogues are thought to act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and thereby blocking downstream signaling pathways that lead to cell proliferation. nih.gov Fused pyrimidine derivatives, in particular, have shown potent inhibitory activity against both EGFR and HER2. mdpi.com The development of dual EGFR/HER2 inhibitors is a promising strategy, as it can lead to a more comprehensive blockade of signaling pathways. researchgate.net

Microtubule Affinity-Regulating Kinase 4 (MARK4): MARK4 has emerged as a significant target in cancer therapy due to its role in cell proliferation and migration. nih.gov Several studies have reported the development of pyrimidine-based inhibitors of MARK4. For instance, a series of 4,6-disubstituted pyrimidine derivatives were synthesized and showed MARK4 inhibition in the micromolar range. thieme-connect.comnih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the ATP-binding site of MARK4. thieme-connect.comnih.gov

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) Protease: MALT1 protease is a key player in the NF-κB signaling pathway and has become a target for treating certain lymphomas and autoimmune diseases. nih.govjpp.krakow.plnih.gov Pyrazolopyrimidine derivatives have been identified as a class of highly selective allosteric inhibitors of MALT1. nih.govjpp.krakow.pl These compounds have been shown to be effective in preclinical models, leading to tumor regression in lymphoma xenografts. nih.govjpp.krakow.pl

The table below presents the inhibitory activities of various pyrimidine derivatives against these key protein kinases.

Induction of Apoptosis and Modulation of Cell Cycle Progression

A key mechanism through which pyrimidine derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, and by interfering with the normal progression of the cell cycle.

Several studies have demonstrated that treatment of cancer cells with pyrimidine-based compounds leads to a significant increase in apoptotic cells. researchgate.netacs.org For example, a study on novel phenylpiperazine derivatives revealed that the lead compound induced apoptosis and DNA fragmentation in prostate cancer cell lines. researchgate.net Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives were found to induce late apoptosis in lung cancer cells. acs.org

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. Flow cytometry analysis has shown that pyrimidine derivatives can arrest the cell cycle in the G0/G1, S, or G2/M phases. researchgate.netacs.org For instance, certain phenylpiperazine derivatives caused an accumulation of cells in the G1 or S phases in prostate cancer cell lines. researchgate.net Another study on purine-hydrazone derivatives, which are structurally related to pyrimidines, showed an arrest of the cell cycle in the G1 phase in A549 lung cancer cells. researchgate.net

Proposed Molecular Targets and Underlying Cellular Pathways

The in vitro studies on this compound and its derivatives point towards a multi-targeted mechanism of action, engaging several key cellular pathways implicated in cancer.

The primary molecular targets identified are protein kinases that are often dysregulated in cancer. These include members of the receptor tyrosine kinase family like EGFR and HER2 , which are central to signaling pathways controlling cell growth, proliferation, and differentiation. nih.govresearchgate.net By inhibiting these kinases, pyrimidine derivatives effectively shut down these pro-survival signals.

Another critical target is MARK4 , a kinase involved in microtubule dynamics and cell division. nih.govthieme-connect.com Its inhibition can disrupt the mitotic spindle, leading to mitotic catastrophe and cell death. The paracaspase MALT1 is another target, particularly relevant in certain lymphomas. nih.govjpp.krakow.pl MALT1 is a crucial component of the CBM complex that activates the NF-κB pathway , a key regulator of inflammation and cell survival. nih.gov Inhibition of MALT1 protease activity disrupts this pathway, leading to antitumor effects. nih.govjpp.krakow.pl

Furthermore, pyrimidine derivatives have been shown to target cyclin-dependent kinases (CDKs) , which are master regulators of the cell cycle. rsc.orgnih.gov By inhibiting CDKs, these compounds can halt cell cycle progression, preventing cancer cell replication.

The downstream consequences of engaging these targets are the activation of the intrinsic apoptotic pathway , as evidenced by the analysis of apoptosis markers, and the disruption of the cell cycle machinery, leading to cell cycle arrest. acs.org The convergence of these actions—inhibiting key pro-growth and survival signaling, disrupting cell division, and activating cell death programs—underlies the potent anticancer activity observed for this class of compounds.

Anti-inflammatory Activity

In addition to their anticancer properties, derivatives of pyrimidine have also been investigated for their anti-inflammatory potential, a characteristic that is often mechanistically linked to their anticancer activity through shared molecular targets.

Cyclooxygenase (COX) Isozyme Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and are often overexpressed in cancerous tissues. nih.gov The ability to selectively inhibit COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. rsc.org

Several studies have demonstrated that pyrimidine derivatives can act as potent and selective COX-2 inhibitors. nih.govnih.govjpp.krakow.pl For example, certain novel pyrimidine-5-carbonitriles exhibited significant inhibitory activity against COX-2, with some compounds being more potent than the reference drug nimesulide. nih.gov In another study, specific pyrimidine derivatives showed high selectivity towards COX-2, with inhibitory potencies comparable to meloxicam. nih.govjpp.krakow.pl The structural basis for this selectivity often involves the ability of the pyrimidine scaffold and its substituents to fit into the larger active site of the COX-2 enzyme. rsc.org

The table below shows the COX-2 inhibitory activity of selected pyrimidine derivatives.

Modulation of Pro-inflammatory Cytokine Expression and Release

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), are key drivers of the inflammatory response. The ability of a compound to suppress the production and release of these cytokines is a hallmark of anti-inflammatory activity.

Research has shown that pyrimidine derivatives can effectively inhibit the release of pro-inflammatory cytokines. scielo.org.mx A study on a series of pyridinyl pyrimidine derivatives demonstrated their ability to inhibit the release of TNF-α and IL-1β from peripheral blood mononuclear cells. mdpi.comscielo.org.mx The mechanism underlying this effect was found to be the inhibition of p38 MAP kinase, a key enzyme in the signaling cascade that leads to cytokine production. mdpi.comscielo.org.mx Additionally, pyrimido[1,2-b]pyridazin-2-one derivatives have been shown to down-regulate the expression of various cytokines and chemokines, further highlighting the anti-inflammatory potential of the pyrimidine scaffold. nih.gov

Neurological Activities

Extensive searches of scientific literature and databases were conducted to identify studies on the neurological activities of this compound. The following subsections detail the findings for specific neurological targets.

No published scientific data was found regarding the in vitro monoamine oxidase (MAO) inhibitory activity of this compound. While studies exist for other derivatives containing the pyrimidine-piperazine scaffold, none have specifically reported on the 5-nitro substituted version of this compound.

There is currently no available research in the scientific literature that has evaluated the antagonist activity of this compound at the adenosine (B11128) A1 or A2A receptor subtypes.

Investigations into the anti-Alzheimer's disease potential of this compound have not been reported in the available scientific literature. Specifically, there is no data on its ability to inhibit Microtubule Affinity-Regulating Kinase 4 (MARK4) or exert any neuroprotective effects in vitro.

Other Reported In Vitro Biological Activities

The following sections address other potential in vitro biological activities of this compound based on the conducted literature review.

There is no scientific evidence available to date that has assessed the in vitro antidiabetic potential of this compound.

A review of the current scientific literature reveals no studies that have investigated the in vitro antihypertensive properties of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the Nitro Group Position and Presence on Biological Activity

The biological impact of the nitro group is often dependent on its reduction to reactive intermediates like nitroso and superoxide (B77818) species. nih.gov This reduction can lead to various biological effects, including antimicrobial activity, by causing cellular damage. nih.gov

Research on various heterocyclic compounds has demonstrated the importance of the nitro group's position. For instance, in a series of chalcones, the placement of the nitro group at the ortho position of either aromatic ring was found to be favorable for anti-inflammatory activity. mdpi.com Conversely, for vasorelaxant effects, a para-substituted nitro group on one of the rings showed the highest activity. mdpi.com In some cases, the absence of the nitro group altogether resulted in potent vasorelaxant activity. mdpi.com

In studies of other heterocyclic systems, such as pyrrole (B145914) derivatives, the presence of nitro groups, particularly at the C2 and C4 positions, enhanced antibacterial activity. nih.gov This enhancement is attributed not only to a protonophoric effect but also to improved lipophilicity, which facilitates better interaction with cell membranes. nih.gov Furthermore, in the context of pyrimido-isoquinolin-quinones, the presence of electron-attracting groups like a nitro group in the ortho position of a benzene (B151609) ring was suggested to be beneficial for activity. mdpi.com

The role of the nitro group can be complex, acting as both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group associated with toxicity). nih.gov Therefore, while it can be essential for the desired biological effect, its presence often prompts medicinal chemists to seek bioisosteric replacements to mitigate potential toxicity concerns. cambridgemedchemconsulting.com

Effects of Substitution Patterns on the Piperazine (B1678402) Ring on Activity and Selectivity

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as water solubility, due to its two basic nitrogen atoms. nih.gov Modifications to the piperazine ring in 5-Nitro-2-(piperazin-1-yl)pyrimidine analogs can significantly impact their biological activity and selectivity.

Structure-activity relationship (SAR) studies on various piperazine-containing compounds have consistently shown that the nature and position of substituents on the piperazine ring are crucial for their therapeutic effects. nih.gov For instance, in a series of combretastatin-A4 piperazine conjugates, the potency against breast cancer cells was directly related to the substituent on the piperazine ring, with a phenylpiperazine group showing the highest potency. nih.gov The introduction of an amino group on a p-tolylpiperazine derivative further enhanced this activity, suggesting its advantageous nature. nih.gov

In another study on thiazolo[5,4-d]pyrimidine (B3050601) derivatives, substitution on the piperazine ring also played a key role. mdpi.com An appended phenyl or benzyl (B1604629) group was well-tolerated, while a longer phenylethyl group or substitution on the phenyl ring led to a decrease in binding affinity. mdpi.com This highlights the sensitivity of the target receptor to the size and nature of the substituent.

The introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a benzene ring linked to the piperazine has been shown to enhance anti-tumor activity in some series. nih.gov Conversely, in other cases, leaving the piperazine ring unsubstituted was found to be more beneficial for activity against certain cancer cell lines. nih.gov

The type of substituent can also influence selectivity. In a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives, varying the aryl substituent on the piperazine ring led to the identification of pan-selective inhibitors of inflammatory caspases, as well as analogs with approximately 10-fold selectivity for caspase-5 over caspase-1 and -4. nih.govepa.gov

These examples underscore the importance of systematically exploring different substitution patterns on the piperazine ring to optimize both the potency and selectivity of this compound-based compounds.

Below is an interactive data table summarizing the effects of piperazine ring substitutions on biological activity from various studies.

Parent Scaffold Substituent on Piperazine Observed Effect on Activity/Selectivity
Combretastatin-A4PhenylHigh potency against MCF-7 breast cancer cells. nih.gov
Combretastatin-A4Acetyl, Cinnamyl, BenzylLower potency compared to phenylpiperazine. nih.gov
Combretastatin-A4Amino-substituted p-tolylMost potent among the tested piperazine derivatives. nih.gov
Thiazolo[5,4-d]pyrimidinePhenyl, BenzylWell-tolerated, maintained binding affinity. mdpi.com
Thiazolo[5,4-d]pyrimidinePhenylethyl, Substituted phenylDecreased binding affinity. mdpi.com
4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidineEthylbenzenePotent, pan-selective inhibition of inflammatory caspases. nih.gov
4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidineVaried aryl groupsLed to analogs with selectivity for caspase-5. nih.gov

Importance of Pyrimidine (B1678525) Scaffold Modifications and Substituents

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs. novapublishers.comtec.mxnih.govorientjchem.orgnih.govnih.gov Modifications to the pyrimidine scaffold of this compound, as well as the introduction of various substituents, can profoundly influence its biological activity. tec.mxnih.gov

SAR studies have consistently demonstrated that even slight modifications to the pyrimidine ring can lead to significant changes in biological outcomes. tec.mx The nature and position of substituents on the pyrimidine ring are critical determinants of activity. For example, in the development of the Bcr-Abl tyrosine kinase inhibitor imatinib, the introduction of a methyl substituent ortho to the pyrimidinyl-amino group enhanced its potency. wikipedia.org Furthermore, replacing a pyridine (B92270) ring with a more hydrophilic pyrimidine ring was found to increase solubility while maintaining or even slightly improving efficacy. wikipedia.org

In a series of anti-inflammatory compounds, polysubstituted 2-aminopyrimidines bearing chlorine atoms at the C-4 and C-6 positions of the ring exhibited notable activity. nih.gov This highlights the potential of halogen substitution to modulate the biological profile of pyrimidine derivatives.

The exploration of different heterocyclic groups that can be attached to the pyrimidine core is also a key strategy. In the development of Notum inhibitors, various heterocyclic groups were explored for their binding in the palmitoleate (B1233929) pocket, with furano[2,3-d]pyrimidines proving to be particularly successful when combined with optimal substituents. nih.gov

The following table provides examples of how modifications to the pyrimidine scaffold and its substituents can affect biological activity.

Modification/Substituent Effect on Biological Activity Example Compound Class
Methyl group ortho to amino linkageEnhanced potencyBcr-Abl inhibitors wikipedia.org
Chlorine at C-4 and C-6Notable anti-inflammatory activityPolysubstituted 2-aminopyrimidines nih.gov
Fused furan (B31954) ringSuccessful Notum inhibitionFurano[2,3-d]pyrimidines nih.gov
Replacement of pyridine with pyrimidineIncreased solubility, maintained efficacyBcr-Abl inhibitors wikipedia.org

Positional Isomerism and Potential Stereochemical Considerations in Analogue Design

When designing analogues of this compound, both positional isomerism and stereochemistry are critical factors that can significantly influence biological activity.

Positional isomerism refers to compounds that have the same molecular formula but differ in the position of substituents on the core scaffold. In the context of this compound, this could involve:

Moving the nitro group to other positions on the pyrimidine ring (e.g., position 4 or 6).

Altering the attachment point of the piperazine ring to the pyrimidine scaffold (e.g., to position 4 or 6).

Changing the position of substituents on any appended aromatic rings.

Studies on various heterocyclic systems have shown that the position of a substituent can have a dramatic effect on activity. For example, research on chalcones revealed that the anti-inflammatory and vasorelaxant activities were highly dependent on the specific placement of a nitro group on the aromatic rings. mdpi.com Similarly, for some quinoline (B57606) derivatives, ortho-substituted benzene rings had the greatest impact on activity compared to meta and para substitutions. nih.gov

Stereochemistry becomes a consideration when chiral centers are introduced into the molecule. For this compound itself, there are no chiral centers. However, the introduction of substituents on the piperazine ring or on side chains can create stereoisomers (enantiomers or diastereomers). For instance, substituting the piperazine ring with a group that contains a chiral carbon would result in a racemic mixture unless a stereoselective synthesis is employed.

It is well-established in medicinal chemistry that different stereoisomers of a drug can have vastly different biological activities, pharmacokinetic profiles, and toxicities. For example, in a series of pyridine derivatives, the (R)-enantiomers consistently showed greater activity than their (S)-counterparts. acs.org The stereoselectivity of reactions used to synthesize analogues is also an important consideration, as it can determine the ratio of stereoisomers produced. mdpi.com

Therefore, a comprehensive analogue design strategy for this compound must involve the synthesis and biological evaluation of various positional isomers and, where applicable, the separation and testing of individual stereoisomers to fully understand the structure-activity relationship.

Hybridization and Scaffold Hopping Strategies for Biological Optimization

To optimize the biological profile of this compound, medicinal chemists can employ advanced drug design strategies such as hybridization and scaffold hopping.

Hybridization involves covalently linking two or more pharmacophores (active moieties) to create a single hybrid molecule with potentially enhanced or synergistic activity. researchgate.net This approach could be applied to this compound by, for example, attaching another known bioactive scaffold to the piperazine ring. The goal is to combine the beneficial properties of both parent molecules into a new chemical entity. For instance, pyridine-annulated purine (B94841) analogs have been designed based on the hybridization of known anticancer agents and purine derivatives. rsc.org

Scaffold hopping is a strategy used to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule while retaining key functional groups responsible for biological activity. nih.gov This technique is particularly useful for discovering new intellectual property, improving physicochemical properties, or overcoming liabilities associated with the original scaffold. nih.gov

For this compound, scaffold hopping could involve replacing the pyrimidine core with other heterocyclic systems that can maintain a similar spatial arrangement of the piperazine and nitro (or a bioisosteric replacement) groups. Examples of successful scaffold hopping include:

The identification of furano[2,3-d]pyrimidines as potent Notum inhibitors by hopping from a thienopyrimidine scaffold. nih.gov

The discovery of pyridine-annulated purines as anticancer agents through a scaffold-hopping approach based on flavones and isoflavones. researchgate.net

These strategies can be guided by computational methods and a deep understanding of the target's binding site. The table below illustrates how these strategies could be conceptualized for the optimization of this compound.

Strategy Description Potential Application to this compound
Hybridization Covalently linking two or more pharmacophores. researchgate.netAttaching another bioactive moiety (e.g., a known kinase inhibitor fragment) to the piperazine ring.
Scaffold Hopping Replacing the central core with a different scaffold while retaining key functional groups. nih.govReplacing the pyrimidine ring with other heterocycles like pyridine, purine, or thienopyrimidine. nih.govresearchgate.net

By employing these advanced design strategies, researchers can expand the chemical space around the this compound scaffold to identify novel analogues with improved therapeutic potential.

Correlation of Computational Data with Experimental Biological Outcomes

In modern drug discovery, computational methods, often referred to as in silico studies, are integral to the design and optimization of new therapeutic agents. These methods are used to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of compounds before they are synthesized, thus saving time and resources. The correlation of this computational data with experimental biological outcomes is a critical step in validating and refining predictive models.

For derivatives of this compound, various computational techniques can be applied:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. unair.ac.idresearchgate.net It can provide insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. unair.ac.idresearchgate.net For example, docking studies of pyrimidine derivatives into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) have shown that compounds with good binding affinity, as predicted by docking scores, also exhibit significant cytotoxicity in cancer cell lines. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netbenthamscience.com By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can identify the key structural features that are important for activity. benthamscience.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can provide a three-dimensional representation of where bulky or electron-withdrawing/donating groups are likely to enhance or diminish activity. nih.gov

ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. sifisheriessciences.com This includes parameters like solubility, permeability, and metabolic stability. The "Rule of Five," proposed by Lipinski, is a well-known set of guidelines based on physicochemical properties that can help predict the oral bioavailability of a drug candidate. sifisheriessciences.com

The ultimate goal is to establish a strong correlation between the in silico predictions and the in vitro and in vivo experimental results. For instance, a study on pyrimidine derivatives as potential antibacterial agents found that the compound with the lowest predicted binding energy (ΔG) in docking studies against dihydrofolate reductase (DHFR) also showed the most potent inhibitory activity. unair.ac.id Similarly, pyrimidine derivatives designed as EGFR inhibitors showed that a compound with a good docking score and binding energy also had significant anticancer activity in cell-based assays. researchgate.net

The table below summarizes the application of computational methods and their correlation with experimental outcomes for pyrimidine derivatives.

Computational Method Predicted Property Experimental Correlation Reference
Molecular DockingBinding affinity (e.g., ΔG, docking score)In vitro enzyme inhibition (e.g., IC50, Ki) unair.ac.idresearchgate.net
Molecular DockingBinding mode and key interactionsStructure-activity relationships from synthesized analogs researchgate.net
QSARPredicted biological activityExperimentally measured biological activity of a series of compounds nih.govresearchgate.net
ADME PredictionDrug-likeness (e.g., Lipinski's Rule of Five)In vitro ADME assays (solubility, permeability) and in vivo pharmacokinetic studies sifisheriessciences.com

By iteratively using computational predictions to guide synthesis and then feeding the experimental results back to refine the computational models, a more efficient and rational drug discovery process can be achieved for analogues of this compound.

Research Outlook and Future Directions

Rational Design and Synthesis of Novel Analogues for Enhanced Potency and Selectivity

The core principle of future research will revolve around the rational design and synthesis of new analogues to improve biological activity and selectivity. Structure-activity relationship (SAR) studies are fundamental to this endeavor. nih.gov By systematically modifying the substituents on both the piperazine (B1678402) and pyrimidine (B1678525) rings, researchers can probe the key chemical features required for potent biological effects. For instance, the introduction of various aryl or alkyl groups on the distal nitrogen of the piperazine ring can significantly influence receptor binding or enzyme inhibition. Similarly, modifications to the pyrimidine ring, such as the replacement of the nitro group with other electron-withdrawing or electron-donating groups, could modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

An extensive lead optimization process, building upon existing knowledge of similar heterocyclic compounds, can guide the synthesis of a diverse library of analogues. nih.gov This approach allows for a comprehensive exploration of the chemical space around the 5-nitro-2-(piperazin-1-yl)pyrimidine core, increasing the probability of identifying candidates with superior potency and a desirable selectivity profile against specific targets. The synthesis of such analogues will often involve multi-step reaction sequences, which themselves are targets for optimization. nih.govnih.gov

Exploration of Undiscovered Biological Targets for the this compound Scaffold

While initial research may have focused on a specific biological target, the inherent versatility of the this compound scaffold suggests the potential for activity against a range of other biological targets. Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, can be a powerful tool for uncovering novel therapeutic applications. This unbiased approach can reveal unexpected biological activities and identify new protein targets for this chemical class.

Furthermore, target-based screening against a panel of known disease-relevant proteins, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or infectious diseases, could also be fruitful. nih.govresearchgate.net The piperazine moiety is a well-known pharmacophore in many centrally acting agents, suggesting that analogues of this compound might exhibit activity against neurological targets. researchgate.net Cross-resistance studies and target validation experiments will be crucial to confirm the mechanism of action for any newly discovered activities. nih.gov

Application of Advanced Computational Methods for Scaffold Optimization and Lead Prioritization

Advanced computational methods are indispensable tools for accelerating the drug discovery process. Molecular docking studies can predict the binding modes of this compound analogues within the active site of a target protein, providing insights into the key interactions that govern binding affinity. rsc.org This information can guide the rational design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the chemical structures of the analogues with their biological activities. longdom.org These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries and the prioritization of the most promising candidates for synthesis and biological testing. Furthermore, computational prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources. longdom.org

Development of Robust, Sustainable, and Scalable Synthetic Pathways

The exploration of modern synthetic methodologies, such as flow chemistry, offers a promising avenue for developing scalable and sustainable processes. Continuous-flow microreaction technology can provide better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. rsc.org The development of such processes is essential for the eventual large-scale production of any drug candidate derived from the this compound scaffold.

Integration with Chemoinformatics and Artificial Intelligence for Accelerated Drug Discovery

The integration of chemoinformatics and artificial intelligence (AI) is set to revolutionize drug discovery. researchgate.net Chemoinformatics tools can be used to manage and analyze the large datasets generated from high-throughput screening and computational studies. longdom.orgnih.gov These tools can help in identifying patterns and relationships within the data that may not be apparent through manual analysis.

AI, particularly machine learning, can be applied to develop predictive models for a wide range of properties, including biological activity, toxicity, and metabolic stability. researchgate.net Generative AI models can even design novel molecules with desired properties from scratch, offering a powerful tool for exploring new chemical space. By leveraging these technologies, researchers can significantly accelerate the design-make-test-analyze cycle, leading to the faster identification of high-quality drug candidates. nih.gov

Opportunities for Further Preclinical Investigations on Promising Analogues

Once potent and selective analogues of this compound have been identified and synthesized via optimized routes, they must undergo rigorous preclinical evaluation. This includes in vitro studies to assess their efficacy in relevant cell-based assays and to determine their metabolic stability in liver microsomes. nih.govnih.gov Promising candidates would then advance to in vivo studies in animal models of disease to evaluate their efficacy, pharmacokinetic properties, and preliminary safety profiles. nih.gov

These preclinical investigations are essential to build a comprehensive data package to support the advancement of a lead compound into clinical development. The data generated will be critical for establishing a therapeutic window and for designing future clinical trials. The ultimate goal of this research outlook is to translate the therapeutic potential of the this compound scaffold into tangible clinical benefits.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-nitro-2-(piperazin-1-yl)pyrimidine, and how are intermediates characterized?

  • Methodology : The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, reacting 2-chloro-5-nitropyrimidine with piperazine in anhydrous solvents (e.g., DMF or THF) under reflux conditions. Key intermediates are purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Yields range from 70–80% under optimized conditions .
  • Validation : Elemental analysis (C, H, N) confirms purity (>98%), while melting point determination (e.g., 192–194°C) provides physical consistency checks .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol : Store in airtight, light-protected containers at 2–8°C. Deuterated analogs (e.g., 2-(piperazin-1-yl)pyrimidine-D8) require inert gas (N₂/Ar) purging to prevent isotopic exchange. Avoid aqueous solutions unless buffered at pH 6–7 to minimize hydrolysis .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Techniques :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., piperazine N–H at δ 1.5–2.5 ppm, pyrimidine aromatic protons at δ 8.0–8.5 ppm).
  • MS : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 236.1).
  • Elemental Analysis : Matches theoretical C, H, N content within 0.3% deviation .

Advanced Research Questions

Q. How does the piperazin-1-yl moiety influence the compound’s biological activity and pharmacokinetics?

  • SAR Insights : The piperazine ring enhances solubility via protonation at physiological pH, improving membrane permeability. Comparative studies show that substituting piperazine with 3-aminopiperidine reduces off-target effects (e.g., histamine release in rat models) while retaining target affinity .
  • Experimental Design : Use in vitro assays (e.g., plasma protein binding, microsomal stability) paired with molecular docking to assess interactions with enzymes like DPP-IV or histamine receptors .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay conditions (e.g., pH, nutrient media). Validate findings using standardized CLSI protocols and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria). Statistical meta-analysis of IC₅₀ values across studies can identify outliers .

Q. How can researchers optimize purification for scale-up synthesis?

  • Advanced Techniques :

  • HPLC : Use C18 columns (MeCN/H₂O gradient) to separate nitro-substituted byproducts.
  • Recrystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to achieve >99.5% purity for crystallography or in vivo studies .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Approach : Perform molecular dynamics simulations (e.g., GROMACS) to model binding to enzymes like dihydrofolate reductase (DHFR). Density Functional Theory (DFT) calculates electron distribution in the nitro group, predicting reactivity in nucleophilic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.